Epronaz

Overview

Description

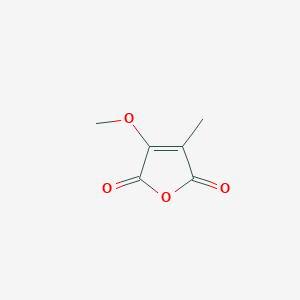

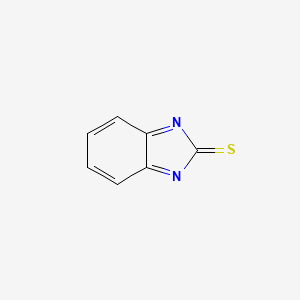

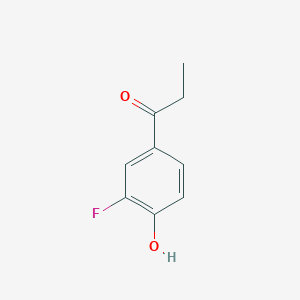

Epronaz, also known as N-ethyl-3-(propane-1-sulfonyl)-N-propyl-1H-1,2,4-triazole-1-carboxamide, is a compound with the molecular formula C11H20N4O3S . It is classified under the category of triazolecarboxamide herbicides .

Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains functional groups such as a sulfonyl group and a carboxamide group .Scientific Research Applications

Chemical and Physical Properties

Epronaz, chemically known as 1-(N-ethyl-N-propylcarbamoyl)-3-propylsulphonyl-1,2,4-triazole, is a pre- and early post-emergence herbicide. Research by Brookes and Copping (1975) provides a detailed account of its synthesis, including the occurrence and isolation of its positional isomers. They also discuss its chemical properties, like hydrolysis and carbamoylating agent function, and physical properties such as vapor pressure and solubility, which are pertinent to its environmental persistence and mode of action (Brookes & Copping, 1975).

Uptake, Translocation, and Metabolism in Plants

Mellis and Kirkwood (1980) investigated the absorption, translocation, and metabolism of this compound in various crop and weed species. They found a distinct pattern of tolerance among different species, such as soybean and maize. This study provides insights into how this compound is absorbed, translocated, and metabolized in different plants, influencing its efficacy as a herbicide (Mellis & Kirkwood, 1980).

Compatibility in Polymer Blends

In a study on polymer blends, Aravind et al. (2004) explored the compatibility of ethylene propylene diene rubber (EPDM) with poly(trimethylene terephthalate) (PTT), using a compatibilizer precursor EPM-g-MA. This research is relevant in understanding how this compound-like compounds can be utilized in enhancing material properties in polymer science (Aravind et al., 2004).

Applications in Cancer Therapy

A study by Wu et al. (2007) explored the use of boronated cetuximab, an epidermal growth factor monoclonal antibody, in boron neutron capture therapy (BNCT) for treating glioma, a type of brain tumor. This research signifies the potential of this compound-related compounds in targeted cancer therapy (Wu et al., 2007).

Enhancing DNA Vaccine Delivery

Bodles-Brakhop, Heller, and Draghia‐Akli (2009) discussed the use of electroporation (EP) in enhancing the transfer of DNA vaccines to various tissues, including tumors. This technique could potentially be adapted for delivering this compound-like compounds in therapeutic contexts (Bodles-Brakhop, Heller, & Draghia‐Akli, 2009).

Properties

IUPAC Name |

N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O3S/c1-4-7-14(6-3)11(16)15-9-12-10(13-15)19(17,18)8-5-2/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNUWLJAWRWKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(=O)N1C=NC(=N1)S(=O)(=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207785 | |

| Record name | 1-(N-Ethyl-N-propylcarbamoyl)-3-propylsulfonyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59026-08-3 | |

| Record name | Epronaz [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059026083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(N-Ethyl-N-propylcarbamoyl)-3-propylsulfonyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPRONAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F4VEG4EMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxabicyclo[2.2.1]heptan-2-one](/img/structure/B3054159.png)

![2,3,8,8a-Tetrahydropyrrolo[2,3-b]indol-3a(1H)-ol](/img/structure/B3054167.png)